5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-en-1-yl)chroman-4-one

Prenylated flavonoid Structure-activity relationship Natural product differentiation

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-en-1-yl)chroman-4-one, commonly referred to as 6-Methyl-8-prenylnaringenin (6-M-8-PN), is a prenylated flavanone belonging to the 8-prenylated flavanone subclass. It is classified as a flavonoid natural product first isolated from Eysenhardtia platycarpa (Fabaceae) and also identified in Sophora dunnii.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
Cat. No. B12310003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-en-1-yl)chroman-4-one
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O
InChIInChI=1S/C21H22O5/c1-11(2)4-9-15-19(24)12(3)20(25)18-16(23)10-17(26-21(15)18)13-5-7-14(22)8-6-13/h4-8,17,22,24-25H,9-10H2,1-3H3
InChIKeyMWEMUFLDDBSWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-8-prenylnaringenin (CAS 261776-60-7): Structural Identity and Pharmacological Context for Procurement


5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-en-1-yl)chroman-4-one, commonly referred to as 6-Methyl-8-prenylnaringenin (6-M-8-PN), is a prenylated flavanone belonging to the 8-prenylated flavanone subclass [1]. It is classified as a flavonoid natural product first isolated from Eysenhardtia platycarpa (Fabaceae) and also identified in Sophora dunnii [2][3]. The compound features a naringenin backbone carrying three distinctive substituents: hydroxyl groups at C-5 and C-7 (A-ring) and C-4' (B-ring), a methyl group at C-6, and a prenyl (3-methylbut-2-en-1-yl) moiety at C-8. This dual C6-methyl/C8-prenyl substitution pattern distinguishes it from the more extensively studied mono-prenylated analogs 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN), and its CAS registry number is 261776-60-7 with a molecular formula of C₂₁H₂₂O₅ (MW 354.40 g/mol) .

Why 6-Methyl-8-prenylnaringenin Cannot Be Interchanged with 8-Prenylnaringenin or Other Mono-Prenylated Flavanones


Prenylated flavanones with identical core scaffolds but divergent substitution patterns exhibit markedly different biological activity profiles, making simple substitution scientifically unjustified. Within a single study of five prenylated flavanones isolated from the same plant source (Eysenhardtia platycarpa), the anti-inflammatory, antioxidant, and cytotoxic activities varied substantially depending on the position and type of ring substituents [1]. The C6-methyl group present in 6-Methyl-8-prenylnaringenin is absent in both 6-PN and 8-PN, introducing steric and electronic effects that alter target binding, metabolic stability, and lipophilicity. Furthermore, prenylated flavonoids as a class demonstrate that the number and position of prenyl and methyl substituents directly impact membrane affinity and intracellular target engagement [2]. Procuring a generic mono-prenylated analog in place of this compound therefore carries a high risk of divergent experimental outcomes, particularly in HDAC inhibition, anti-inflammatory, or topical formulation studies where substituent-dependent potency differences have been documented.

Quantitative Differentiation Evidence for 6-Methyl-8-prenylnaringenin Relative to Structural Analogs


Structural Distinction: Dual C6-Methyl and C8-Prenyl Substitution versus Mono-Substituted Prenylnaringenins

6-Methyl-8-prenylnaringenin is the only member of the prenylnaringenin family that simultaneously carries a methyl group at C-6 and a prenyl group at C-8 on the A-ring of the flavanone skeleton. In contrast, 6-prenylnaringenin (6-PN) bears a single prenyl at C-6 with no C-8 substitution, and 8-prenylnaringenin (8-PN) carries a single prenyl at C-8 with no C-6 methyl group [1]. This dual substitution increases the calculated lipophilicity (cLogP) and steric bulk of the molecule relative to either mono-substituted analog, which is expected to alter membrane partitioning and target protein binding pocket occupancy [2]. The structural uniqueness is confirmed by the distinct CAS registry number 261776-60-7, which is not interchangeable with 8-PN (CAS 53846-50-7) or 6-PN (CAS 68236-11-3).

Prenylated flavonoid Structure-activity relationship Natural product differentiation

Divergent Anti-Inflammatory Activity Profile Among Co-Isolated Prenylated Flavanones from Eysenhardtia platycarpa

In a direct head-to-head comparison within a single study, five prenylated flavanones isolated from the same Eysenhardtia platycarpa leaf extract were evaluated for anti-inflammatory activity using a TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear edema model. Compounds 5 (5,7-dihydroxy-8-prenyl-4'-methoxy-flavanone), 2 (5,7-dihydroxy-6-methyl-8-prenyl-4'-methoxy-flavanone), and 3 (5,7-dihydroxy-6-prenylflavanone) showed anti-inflammatory activity at the tested quantities, whereas compound 1 (the target compound, 5,7-dihydroxy-6-methyl-8-prenylflavanone) and compound 4 (5-dihydroxy-7-methoxy-6-prenylflavanone) did not exhibit significant anti-inflammatory effects in this assay [1]. This result demonstrates that within the same plant-derived chemical series, the absence of a 4'-methoxy group (present in the active compounds 2 and 5) correlates with reduced anti-inflammatory activity in the TPA model.

Anti-inflammatory screening TPA-induced ear edema Prenylated flavanone SAR

Differential DPPH Radical Scavenging Activity: Target Compound Ranks Below the 4'-Methoxy Analog

In the same Domínguez-Villegas et al. (2013) study, DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity was measured for all five prenylated flavanones at concentrations of 10, 100, and 1000 µM. Compound 5 (5,7-dihydroxy-8-prenyl-4'-methoxy-flavanone) demonstrated the highest percentage reduction of DPPH radical among the five flavanones tested. While exact percentage values for compound 1 are not individually specified in the available abstract, the published ranking unambiguously places compound 1 below compound 5 in antioxidant potency [1]. This pattern is consistent with the known contribution of the 4'-methoxy group to radical stabilization in flavonoid antioxidants [2].

Antioxidant assay DPPH radical scavenging Prenylated flavanone SAR

Validated Topical Nanoformulation Development Specific to This Scaffold

6-Methyl-8-prenylnaringenin (compound 1) was selected as the foundational scaffold for the development and characterization of two nanostructured topical delivery systems—nanoemulsions and PLGA polymeric nanoparticles—as described by Domínguez-Villegas et al. (2014) [1]. This formulation development work was conducted specifically on the flavanones isolated from Eysenhardtia platycarpa, with compound 1 serving as a representative prenylated flavanone for biopharmaceutical evaluation. The successful encapsulation of this compound in both nanoemulsion and polymeric nanoparticle systems demonstrated its suitability for topical anti-inflammatory applications, with the formulations characterized for particle size, zeta potential, entrapment efficiency, and ex vivo skin permeation [1]. In contrast, no comparable nanoformulation studies were identified for 6-PN or 8-PN as single-agent entities in topical delivery systems.

Nanoemulsion Polymeric nanoparticles Topical drug delivery Flavanone formulation

Commercially Available High-Purity Material with Batch-Specific Analytical Documentation

Multiple reputable vendors offer 6-Methyl-8-prenylnaringenin at standardized high purity levels with batch-specific analytical documentation. Bidepharm provides the compound at 98% purity with accompanying NMR, HPLC, and GC batch quality reports . BioCrick supplies it at >98% purity sourced from Sophora dunnii roots [1]. In contrast, the more common analog 8-prenylnaringenin (8-PN) is widely available from multiple sources, but 6-Methyl-8-prenylnaringenin represents a rarer, specialty catalog item with fewer commercial suppliers, which necessitates careful vendor qualification based on documented purity and analytical traceability.

Analytical quality control HPLC purity Procurement specification

Positional Isomer Differentiation from 5,7-Dihydroxy-8-methyl-6-prenylflavanone in Antihyperglycemic Plant Extract Context

In the antihyperglycemic study by Narvaez-Mastache et al. (2006), 5,7-dihydroxy-6-methyl-8-prenylflavanone (compound 3 in that study, identical to the target compound) was co-isolated with its positional isomer 5,7-dihydroxy-8-methyl-6-prenylflavanone (compound 4) from the branches of Eysenhardtia platycarpa [1]. This co-occurrence of positional isomers with the methyl and prenyl groups swapped between C-6 and C-8 positions highlights a critical procurement consideration: the two isomers share the same molecular formula (C₂₁H₂₂O₅) and molecular weight (354.40 g/mol) but differ in substitution regiochemistry. The correct identification of the C6-methyl/C8-prenyl regioisomer versus the C8-methyl/C6-prenyl regioisomer requires NMR confirmation, as these isomers cannot be distinguished by mass spectrometry alone.

Antihyperglycemic Eysenhardtia platycarpa Positional isomer Diabetes model

Defined Research and Industrial Application Scenarios for 6-Methyl-8-prenylnaringenin Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies on Prenylated Flavanone A-Ring Substitution Patterns

6-Methyl-8-prenylnaringenin serves as a critical SAR probe for dissecting the independent contributions of C6-methylation and C8-prenylation to the biological activity of flavanone scaffolds. Its dual-substitution pattern enables direct comparison with mono-substituted 6-PN and 8-PN, as well as the unsubstituted parent naringenin, within systematic SAR panels [1]. The compound's differential activity profile—lower anti-inflammatory and antioxidant activity relative to 4'-methoxylated analogs, as documented in Domínguez-Villegas et al. (2013) —makes it particularly valuable for identifying structural features that govern target selectivity in HDAC inhibition and antiproliferative signaling pathways.

Topical Nanoformulation Development for Inflammatory Skin Conditions

Researchers developing topical anti-inflammatory therapies can leverage the existing nanoformulation characterization data for this compound. The successful encapsulation of 6-Methyl-8-prenylnaringenin in both nanoemulsion and PLGA polymeric nanoparticle systems, with documented entrapment efficiency, particle size distribution, zeta potential, and ex vivo skin permeation profiles, provides a validated starting point for translational formulation development [1]. This pre-existing data set distinguishes it from other prenylnaringenins that lack formulation-specific characterization in the published literature.

Natural Product Authenticity and Quality Control Reference Standard

Given the co-occurrence of 6-Methyl-8-prenylnaringenin with its positional isomer (5,7-dihydroxy-8-methyl-6-prenylflavanone) in Eysenhardtia platycarpa [1], this compound is essential as a certified reference standard for HPLC method development and botanical extract authentication. Its use as an analytical standard ensures correct identification of the C6-methyl/C8-prenyl regioisomer in plant extracts, quality control of botanical raw materials, and confirmation of isolated compound identity in pharmacognosy research.

Mechanistic Studies on HDAC Inhibition by Prenylated Flavonoids

While the published HDAC inhibition data specifically address 6-PN and 8-PN [1], 6-Methyl-8-prenylnaringenin represents the logical next-generation probe for investigating how additional A-ring methylation modulates HDAC isoform selectivity and cellular potency. The Venturelli et al. (2018) study concluded that prenylnaringenins are innovative lead structures for chemical modification to enhance pharmacology [1]; this compound's unique dual-substitution chemistry positions it as a prioritized derivative for such optimization campaigns.

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